

Application Notes and Protocols for FM26, a RORyt Inverse Agonist

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Compound of Interest		
Compound Name:	FM26	
Cat. No.:	B11929897	Get Quote

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Introduction

FM26 is a potent and allosteric retinoic acid receptor-related orphan receptor yt (RORyt) inverse agonist, with an IC50 of 264 nM.[1] As a key regulator of T helper 17 (Th17) cell differentiation and function, RORyt is a critical therapeutic target for a range of autoimmune and inflammatory diseases. FM26, through its inverse agonist activity, effectively suppresses the Th17 pathway, reducing the production of pro-inflammatory cytokines such as IL-17A.[1][2] These application notes provide detailed protocols for the dissolution and storage of FM26, as well as an overview of the RORyt signaling pathway and a general experimental workflow for its use in cell-based assays.

Compound Information

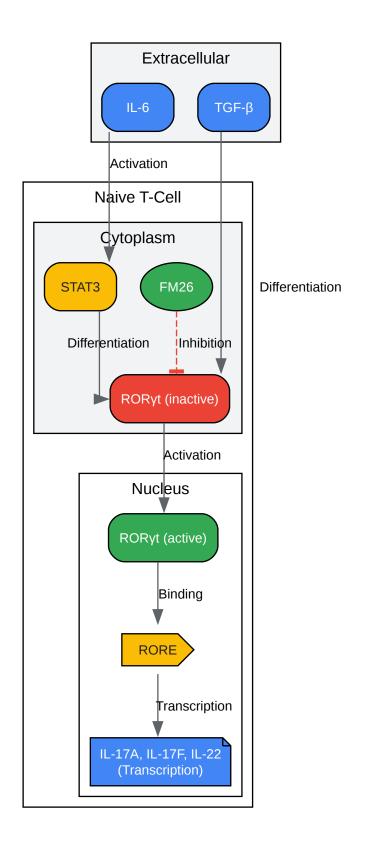
Property	Value	Reference
Compound Name	FM26	[1]
Target	Retinoic acid receptor-related orphan receptor yt (RORyt)	[1]
Activity	Inverse Agonist	[1]
IC50	264 nM	[1]
Mechanism	Allosteric inhibition	[3]



RORyt Signaling Pathway

RORyt is the master transcription factor for the differentiation of Th17 cells.[4][5] Upon activation by upstream signals such as TGF- β and IL-6, RORyt translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes.[6] This leads to the transcription of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. [2] **FM26**, as an allosteric inverse agonist, binds to a site distinct from the orthosteric ligand-binding pocket, inducing a conformational change in the RORyt protein that prevents its transcriptional activity.[3] This leads to a reduction in the expression of Th17-associated cytokines.





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RORyt signaling pathway and the inhibitory action of FM26.



Experimental Protocols Dissolution of FM26

Due to the likely poor aqueous solubility of many small molecule inhibitors, a common practice is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[7]

Materials:

- FM26 compound (solid powder)
- Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Vortex mixer
- Water bath or sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution:

- Calculation: Determine the required mass of FM26 and volume of DMSO to achieve a 10 mM stock solution. This will depend on the molecular weight of FM26.
- Weighing: Accurately weigh the calculated amount of FM26 powder and transfer it to a sterile vial.
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the FM26 powder.
- Mixing: Tightly cap the vial and vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.[8]
- Aid Solubilization (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.[7][8]



Parameter	Recommendation
Primary Solvent	Anhydrous, high-purity DMSO
Stock Concentration	10 mM (recommended starting point)
Solubilization Aid	Vortexing, gentle warming (37°C), sonication

Storage of FM26 Stock Solutions

Proper storage is crucial to maintain the stability and activity of the compound.

Protocol for Storing Stock Solutions:

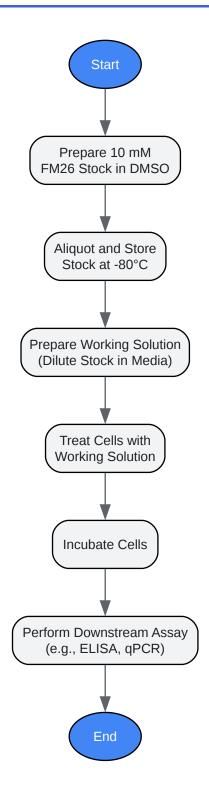
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Long-term Storage: For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9]
- Protection: Ensure the vials are tightly sealed and protected from light and moisture.[9]

Storage Condition	Duration
-20°C	Up to 1 month
-80°C	Up to 6 months

Experimental Workflow for Cell-Based Assays

This workflow outlines the general steps for using the **FM26** stock solution in a typical cell-based experiment.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Covalent Occlusion of the RORyt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Signaling Pathways and Epigenetic Regulations in the Control of RORyt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RORyt protein modifications and IL-17-mediated inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
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